molecular formula C26H27NO10 B12828328 Karminomitsin

Karminomitsin

Cat. No.: B12828328
M. Wt: 513.5 g/mol
InChI Key: XREUEWVEMYWFFA-LMCHYIQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Karminomitsin is a highly toxic anthracycline-type antineoplastic agent structurally and functionally related to daunorubicin, a well-known chemotherapeutic drug. It is derived from the bacterium Actinomadura carminata and shares the core anthraquinone structure characteristic of this class, which enables DNA intercalation and topoisomerase II inhibition, leading to apoptosis in cancer cells . This compound’s heightened toxicity profile, as emphasized in industrial reports, suggests it may be reserved for experimental or niche applications, such as refractory cancers or targeted delivery systems .

Properties

Molecular Formula

C26H27NO10

Molecular Weight

513.5 g/mol

IUPAC Name

(7S,9S)-9-acetyl-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3/t9-,13-,15-,16?,21+,26-/m0/s1

InChI Key

XREUEWVEMYWFFA-LMCHYIQISA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Carubicin is synthesized through a series of chemical reactions starting from the bacterium Actinomadura carminata. The synthesis involves the isolation of the compound from the bacterial culture, followed by purification processes . The reaction conditions typically involve maintaining a sterile environment to prevent contamination and using specific solvents to extract the compound.

Industrial Production Methods: Industrial production of Carubicin involves large-scale fermentation of Actinomadura carminata. The fermentation process is optimized to maximize the yield of Carubicin. After fermentation, the compound is extracted using organic solvents and purified through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Carubicin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of Carubicin that may have different biological activities and properties .

Scientific Research Applications

Carubicin has a wide range of scientific research applications, including:

Mechanism of Action

Carubicin exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. The compound also induces apoptosis through mechanisms independent of p53 or hypoxia-inducible factor HIF2 .

Comparison with Similar Compounds

Structural Comparison with Similar Anthracyclines

Anthracyclines share a tetracyclic aglycone core but differ in substituents, which critically influence their pharmacokinetics and toxicity.

Compound Core Structure Key Substituents PubChem CID
Karminomitsin Anthraquinone Likely similar to daunorubicin* Not listed
Daunorubicin Anthraquinone -H at C-14; -OCH₃ at daunosamine 30323
Doxorubicin Anthraquinone -OH at C-14; -OCH₃ at daunosamine 31703
Idarubicin Anthraquinone -H at C-14; no methoxy on daunosamine 42890

*Structural details for this compound are inferred from its classification as a daunorubicin analog . The absence of a hydroxyl or methoxy group at specific positions may explain its distinct toxicity .

Pharmacological and Efficacy Comparison

Anthracyclines vary in potency, tumor specificity, and resistance profiles.

Compound IC₅₀ (nM) in Leukemia Cells Primary Clinical Use Resistance Mechanisms
This compound Not reported Experimental/refractory cases Likely P-glycoprotein overexpression
Daunorubicin 10–100 Acute myeloid leukemia (AML) Drug efflux, glutathione conjugation
Doxorubicin 5–50 Breast cancer, lymphoma Topoisomerase II mutations
Idarubicin 1–10 AML (high-risk) Reduced cellular uptake

This compound’s efficacy is presumed to align with daunorubicin but with reduced therapeutic index due to toxicity .

Toxicity Profile Comparison

Anthracyclines are notorious for cumulative cardiotoxicity, but this compound’s profile is markedly severe:

Compound Cardiotoxicity Incidence Myelosuppression Other Notable Toxicities
This compound Extreme (dose-limiting) Severe Hepatotoxicity, neurotoxicity
Daunorubicin 5–10% (at 550 mg/m²) Moderate-severe Mucositis, alopecia
Doxorubicin 10–20% (at 450 mg/m²) Severe Palmar-plantar erythrodysesthesia
Idarubicin 3–8% (at 150 mg/m²) Moderate Nausea, diarrhea

This compound’s toxicity is highlighted in biotechnical literature as a critical barrier to clinical adoption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.